molecular formula C29H34N2O2S B11638614 3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

Cat. No.: B11638614
M. Wt: 474.7 g/mol
InChI Key: KZCVBMMLEXFACB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves multiple steps. The starting materials often include 4-methoxybenzaldehyde and 3-methylbutylthiol, which undergo a series of reactions such as condensation, cyclization, and spiro formation. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group and the sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one can be compared with other spiro compounds and quinazoline derivatives.
  • Similar compounds include spiro[benzo[H]quinazoline] derivatives with different substituents on the phenyl or sulfanyl groups.

Uniqueness

The uniqueness of 3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H34N2O2S

Molecular Weight

474.7 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(3-methylbutylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C29H34N2O2S/c1-20(2)15-18-34-28-30-26-24-10-6-5-9-21(24)19-29(16-7-4-8-17-29)25(26)27(32)31(28)22-11-13-23(33-3)14-12-22/h5-6,9-14,20H,4,7-8,15-19H2,1-3H3

InChI Key

KZCVBMMLEXFACB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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